Alpha-D-Fucose
Overview
Description
Alpha-D-Fucopyranose: is a six-carbon deoxy monosaccharide, also known as alpha-D-fucose. It is a hexose sugar that is structurally similar to galactose but lacks a hydroxyl group at the sixth carbon position. This compound is naturally occurring and can be found in various biological systems, including human glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Fucopyranose can be synthesized through several chemical routes. One common method involves the reduction of L-fucose using sodium borohydride in the presence of a suitable solvent. Another approach is the enzymatic conversion of GDP-L-fucose to alpha-D-fucopyranose using specific glycosyltransferases .
Industrial Production Methods: Industrial production of alpha-D-Fucopyranose typically involves the extraction and purification from natural sources such as seaweed or other marine organisms. The process includes hydrolysis of polysaccharides containing fucose, followed by chromatographic separation and crystallization to obtain pure alpha-D-Fucopyranose .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Fucopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Alpha-D-Fucopyranose can be oxidized using reagents like nitric acid or potassium permanganate to form fucuronic acid.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce alpha-D-Fucopyranose to its corresponding alcohol.
Major Products Formed:
Oxidation: Fucuronic acid
Reduction: Fucitol
Substitution: Halogenated fucose derivatives
Scientific Research Applications
Alpha-D-Fucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Alpha-D-Fucopyranose is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids that play crucial roles in cellular communication.
Medicine: Research has shown that alpha-D-Fucopyranose derivatives have potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of alpha-D-Fucopyranose involves its incorporation into glycoproteins and glycolipids, which are essential for various biological functions. It interacts with specific receptors and enzymes, modulating cellular processes such as adhesion, migration, and immune response. The molecular targets include lactotransferrin and L-arabinose-binding periplasmic protein .
Comparison with Similar Compounds
Alpha-D-Galactopyranose: Similar in structure but has a hydroxyl group at the sixth carbon position.
Alpha-D-Glucopyranose: Another hexose sugar with a different arrangement of hydroxyl groups.
Alpha-D-Mannopyranose: Differing in the orientation of hydroxyl groups at the second carbon position.
Uniqueness: Alpha-D-Fucopyranose is unique due to its deoxy nature, which imparts distinct chemical and biological properties. Its role in glycosylation and involvement in specific cellular pathways make it a valuable compound in various research fields .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-PHYPRBDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318477 | |
Record name | α-D-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6189-71-5 | |
Record name | α-D-Fucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Fucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Fucopyranose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | α-D-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-FUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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